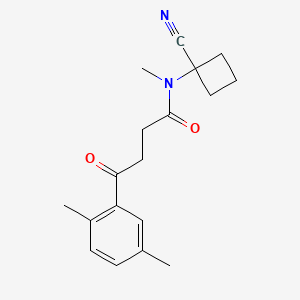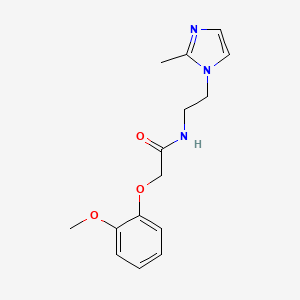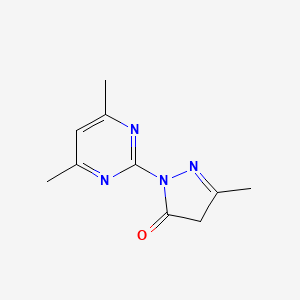![molecular formula C17H24N2O B2428724 1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797590-41-0](/img/structure/B2428724.png)
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine can be achieved through a multi-step process. One common method involves the alkylation of piperazine with 3-(3-methoxyphenyl)propyl bromide, followed by the introduction of the prop-2-yn-1-yl group using propargyl bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride to facilitate the alkylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Conversion of alkyne to alkane derivatives.
Substitution: Introduction of various alkyl or aryl groups to the piperazine ring.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may enhance its binding affinity to certain receptors, while the prop-2-yn-1-yl group can influence its overall chemical reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a different position of the methoxy group.
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.
Uniqueness
1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine is unique due to its specific combination of functional groups and the piperazine ring This combination can result in distinct chemical properties and biological activities compared to other similar compounds
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)propyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-9-18-11-13-19(14-12-18)10-5-7-16-6-4-8-17(15-16)20-2/h1,4,6,8,15H,5,7,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRAEWDWTXHRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2428644.png)

![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)


![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide](/img/structure/B2428654.png)
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)
![2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid](/img/structure/B2428657.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)


